4-(Pentylamino)benzamide
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Overview
Description
4-(Pentylamino)benzamide is an organic compound with the molecular formula C12H18N2O It is a benzamide derivative where the amine group is substituted with a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentylamino)benzamide typically involves the reaction of 4-aminobenzamide with pentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-aminobenzamide and pentylamine.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, under reflux conditions.
Procedure: The 4-aminobenzamide is dissolved in the solvent, and pentylamine is added dropwise. The mixture is then heated under reflux for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to enhance yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Pentylamino)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound would yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-(Pentylamino)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Pentylamino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzamide: A precursor in the synthesis of 4-(Pentylamino)benzamide.
N-(Pentyl)benzamide: A similar compound where the amine group is directly attached to the benzene ring without the amide linkage.
Pentylamine: A simple amine used in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentyl chain provides hydrophobic characteristics, while the amide group allows for hydrogen bonding and other interactions, making it a versatile compound in various research applications.
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-(pentylamino)benzamide |
InChI |
InChI=1S/C12H18N2O/c1-2-3-4-9-14-11-7-5-10(6-8-11)12(13)15/h5-8,14H,2-4,9H2,1H3,(H2,13,15) |
InChI Key |
QAWMRSUSSVZOBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
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